DL-Alanin-3,3,3-d3

Übersicht

Beschreibung

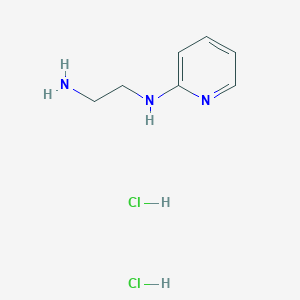

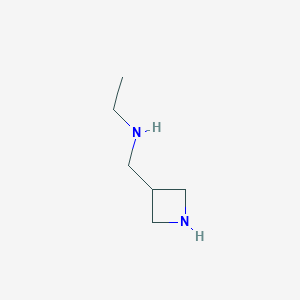

DL-Alanine-3,3,3-d3 is an important and widely used building block in the synthesis of peptides and proteins. It is a chiral molecule that has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. DL-Alanine-3,3,3-d3 has a unique structure that is beneficial for its use in peptide synthesis, and its isotopically labeled form (d3) makes it particularly useful in applications involving nuclear magnetic resonance (NMR).

Wissenschaftliche Forschungsanwendungen

Stabile Isotopenmarkierung

DL-Alanin-3,3,3-d3 ist eine deuteriummarkierte Form von DL-Alanin . Stabile Isotope von Wasserstoff, Kohlenstoff und anderen Elementen wurden in Arzneimittelmoleküle eingebaut, hauptsächlich als Tracer für die Quantifizierung während des Arzneimittelentwicklungsprozesses .

Stoffwechselstudien

This compound spielt eine Schlüsselrolle im Glucose-Alanin-Zyklus zwischen Geweben und Leber . Dies macht es wertvoll für Stoffwechselstudien, insbesondere für solche, die die Rolle des Glucose-Alanin-Zyklus bei verschiedenen physiologischen und pathologischen Zuständen untersuchen.

Nanopartikelproduktion

This compound kann als Reduktions- und Kappungsmittel bei der Herstellung von Nanopartikeln verwendet werden . Diese Anwendung ist besonders relevant im Bereich der Nanotechnologie, wo die Kontrolle über die Größe und Form von Nanopartikeln entscheidend ist.

Forschung zur Chelatisierung von Übergangsmetallen

This compound kann für die Erforschung der Chelatisierung von Übergangsmetallen wie Cu (II), Zn (II), Cd (11) verwendet werden . Dies kann bei der Untersuchung der Wechselwirkungen zwischen diesen Metallen und verschiedenen biologischen Systemen nützlich sein.

Süßstoffforschung

This compound, ein Süßstoff, wird zusammen mit Glycin und Natriumsaccharin eingestuft . Es kann in der Forschung im Zusammenhang mit der Geschmackswahrnehmung und der Entwicklung neuer Süßstoffe verwendet werden.

Chirale Metabolomik

This compound kann in der chiralen Metabolomik verwendet werden, einem Feld, das sich mit der Untersuchung chiraler Moleküle im Stoffwechsel befasst . Dies kann Einblicke in die Rolle der Chiralität in biologischen Systemen liefern.

Wirkmechanismus

Target of Action

DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an amino acid that plays a key role in various biochemical processes in the body. It is involved in protein synthesis and is a component of several important peptides and proteins.

Mode of Action

DL-Alanine-3,3,3-d3 interacts with its targets in a similar way to DL-AlanineThis can influence the rate of metabolic processes involving the molecule .

Biochemical Pathways

DL-Alanine-3,3,3-d3 is involved in the same biochemical pathways as DL-Alanine. One of the key roles of DL-Alanine is in the glucose-alanine cycle between tissues and the liver . In this cycle, alanine is transported to the liver from other tissues, carrying with it nitrogen in the form of an amino group. In the liver, the amino group is removed and converted into urea for excretion, while the remaining pyruvate molecule can be used in the process of gluconeogenesis to produce glucose .

Biochemische Analyse

Biochemical Properties

DL-Alanine-3,3,3-d3 participates in biochemical reactions similar to its non-deuterated counterpart. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. This reaction is essential in the alanine cycle, which helps in the transport of nitrogen and carbon between tissues. The deuterium labeling in DL-Alanine-3,3,3-d3 allows for precise tracking of these interactions in metabolic studies .

Cellular Effects

DL-Alanine-3,3,3-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the glucose-alanine cycle, where it helps in the conversion of pyruvate to alanine, which is then transported to the liver and converted back to pyruvate for gluconeogenesis. This cycle is crucial for maintaining blood glucose levels during fasting. The deuterium labeling in DL-Alanine-3,3,3-d3 allows researchers to study these processes with high precision .

Molecular Mechanism

At the molecular level, DL-Alanine-3,3,3-d3 exerts its effects through interactions with various biomolecules. It binds to enzymes such as alanine transaminase, facilitating the transfer of amino groups. The deuterium atoms in DL-Alanine-3,3,3-d3 provide a unique advantage in studying these interactions using NMR spectroscopy, as they produce distinct signals that can be easily detected .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Alanine-3,3,3-d3 can change over time due to its stability and degradation. Studies have shown that DL-Alanine-3,3,3-d3 is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy in long-term experiments. Researchers must consider these temporal effects when designing experiments involving DL-Alanine-3,3,3-d3 .

Dosage Effects in Animal Models

The effects of DL-Alanine-3,3,3-d3 vary with different dosages in animal models. At low doses, it participates in normal metabolic processes without causing adverse effects. At high doses, DL-Alanine-3,3,3-d3 can lead to toxicity and adverse effects, such as disruptions in amino acid metabolism and liver function. These dosage effects must be carefully monitored in experimental studies .

Metabolic Pathways

DL-Alanine-3,3,3-d3 is involved in several metabolic pathways, including the alanine cycle and gluconeogenesis. It interacts with enzymes such as alanine transaminase and pyruvate kinase, playing a crucial role in the conversion of pyruvate to alanine and vice versa. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the regulation of amino acid and glucose metabolism .

Transport and Distribution

Within cells and tissues, DL-Alanine-3,3,3-d3 is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and distributed to different cellular compartments. The deuterium labeling helps in tracking the transport and distribution of DL-Alanine-3,3,3-d3, providing valuable information on its localization and accumulation in tissues .

Subcellular Localization

DL-Alanine-3,3,3-d3 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The deuterium labeling allows for precise studies of its subcellular localization, providing insights into its role in cellular metabolism .

Eigenschaften

IUPAC Name |

2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583939 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53795-94-1 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

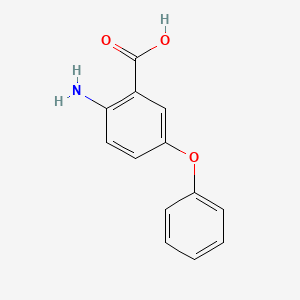

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)